Phenyl propionate (CAS 637-27-4) is an aromatic ester formed by the condensation of phenol and propionic acid. Presenting as a colorless to pale yellow liquid with a boiling point of 211 °C, it is a highly versatile building block in both industrial manufacturing and laboratory synthesis . Unlike simpler aliphatic esters, the combination of the aromatic phenyl ring and the three-carbon propionyl chain imparts specific reactivity, making it a critical precursor in electrophilic aromatic substitutions, particularly the Fries rearrangement [1]. Beyond its role as a chemical intermediate, phenyl propionate exhibits a distinct organoleptic profile and specific enzymatic hydrolysis kinetics, driving its procurement in fragrance formulation and biochemical assay development.
Substituting phenyl propionate with its closest structural analog, phenyl acetate, fundamentally alters both chemical reactivity outcomes and physical properties, leading to process failure in targeted applications . In acylation or Fries rearrangement workflows, the acyl chain length strictly dictates the final product; substituting the propionate for the acetate yields acetophenone derivatives rather than the required propiophenone derivatives, completely changing the downstream active pharmaceutical ingredient (API) [1]. Furthermore, the 15 °C difference in boiling point alters thermal processing and distillation parameters, while the stark contrast in odor profiles—floral and fruity versus harsh and phenolic—makes them entirely non-interchangeable in flavor and fragrance formulations [2].
In Lewis acid-catalyzed Fries rearrangements, the choice of ester strictly determines the alkyl chain of the resulting phenolic ketone. Phenyl propionate selectively yields p-hydroxypropiophenone, a mandatory precursor for pharmaceuticals like paroxypropione and diethylstilbestrol [1]. In contrast, using phenyl acetate yields p-hydroxyacetophenone, which is used for paracetamol synthesis .
| Evidence Dimension | Downstream ketone product structure |
| Target Compound Data | Yields p-hydroxypropiophenone (propionyl group transfer) |
| Comparator Or Baseline | Phenyl acetate (Yields p-hydroxyacetophenone via acetyl group transfer) |
| Quantified Difference | Absolute structural divergence of the synthesized API intermediate |
| Conditions | Lewis acid-catalyzed (e.g., AlCl3 or methanesulfonic acid) Fries rearrangement |
Procurement of the exact propionate ester is mandatory to synthesize propiophenone-derived pharmaceuticals, as substitution yields the wrong alkyl chain.
The addition of one methylene group to the acyl chain significantly impacts the thermal processing window of the ester. Phenyl propionate has a boiling point of 211 °C, whereas phenyl acetate boils at 196 °C [1]. This 15 °C difference requires distinct fractional distillation parameters and allows phenyl propionate to remain in the liquid phase at higher reaction temperatures without the need for pressurized vessels [2].
| Evidence Dimension | Boiling point |
| Target Compound Data | 211 °C |
| Comparator Or Baseline | Phenyl acetate (196 °C) |
| Quantified Difference | +15 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The higher boiling point allows for higher-temperature liquid-phase reactions and necessitates adjusted fractional distillation parameters during purification.
In flavor and fragrance applications, the organoleptic profile of the ester dictates its usability. Phenyl propionate presents a pleasant profile characterized by floral, honey, and fruity notes, making it highly suitable for perfumery and cosmetic formulations [1]. Conversely, phenyl acetate is characterized by a harsh, offensive, phenolic, and sweetish-solvent odor, which severely limits its use in consumer-facing formulations .
| Evidence Dimension | Odor characteristics |
| Target Compound Data | Floral, honey, and fruity notes |
| Comparator Or Baseline | Phenyl acetate (Offensive, phenolic, solvent-like odor) |
| Quantified Difference | Pleasant fragrance suitable for consumer products vs. harsh chemical odor |
| Conditions | Organoleptic evaluation at standard room temperature |
Phenyl propionate can be directly formulated into high-end cosmetics and perfumes, whereas phenyl acetate's offensive odor restricts it primarily to closed-system chemical synthesis.
Phenyl propionate is utilized as a specific substrate to probe the active site volume of engineered ester hydrolases. For example, the engineered hydrolase mutant EH1AB demonstrates a 1.3-fold preference for phenyl propionate over p-nitrophenyl palmitate (pNPP), a preference not observed with shorter-chain or bulkier substrates[1]. This kinetic differentiation is critical for mapping substrate specificity in novel biocatalysts.
| Evidence Dimension | Enzymatic substrate preference (kcat/Km) |
| Target Compound Data | 1.3-fold preference over pNPP in EH1AB mutant |
| Comparator Or Baseline | Shorter-chain acetates or pNPP (Differential or lower preference) |
| Quantified Difference | Distinct kinetic mapping based on the 3-carbon acyl chain |
| Conditions | In vitro spectrophotometric hydrolysis assay at 550 nm |
In biochemical assay development, using the exact propionate ester is critical for accurately mapping the active site volume and catalytic efficiency of lipases and esterases.
Phenyl propionate is the mandatory precursor for Lewis acid-catalyzed Fries rearrangements targeting p-hydroxypropiophenone. This specific intermediate is required for the downstream synthesis of paroxypropione and diethylstilbestrol, where the three-carbon propionyl chain is structurally essential[1].
Due to its pleasant floral, honey, and fruity organoleptic profile, phenyl propionate is directly incorporated into perfumes, cosmetics, and household air fresheners. It provides stable aromatic notes without the harsh, phenolic off-odors associated with shorter-chain analogs like phenyl acetate [2].
In enzyme engineering and kinetic studies, phenyl propionate serves as a specific substrate to evaluate the active site volume and catalytic efficiency of lipases, esterases, and butyrylcholinesterase. Its distinct hydrolysis rate allows researchers to differentiate enzyme specificities that cannot be resolved using standard acetate substrates [3].
Irritant